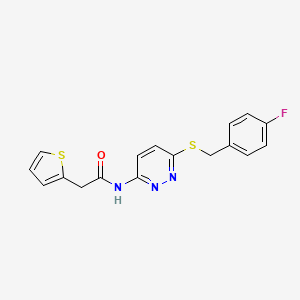

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS2/c18-13-5-3-12(4-6-13)11-24-17-8-7-15(20-21-17)19-16(22)10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZUMDANJPWIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a pyridazine ring , a thiophene moiety , and a fluorobenzyl group , which are critical for its biological interactions. The presence of sulfur-containing groups enhances its pharmacological properties, allowing for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H14FN3OS |

| Molecular Weight | 329.4 g/mol |

| CAS Number | Not specified |

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and bacterial infections.

- Receptor Modulation : Its unique structure allows it to interact with various receptors, potentially modulating their activity.

- Molecular Docking Studies : Computational studies indicate strong binding affinities with target proteins, suggesting a significant role in drug design.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines, including breast and lung cancer cells. For instance, compounds structurally similar to this one have shown IC50 values in the low micromolar range, indicating potent antiproliferative effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Breast Cancer Cell Line Study : A study evaluating the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation, with apoptosis confirmed through flow cytometry analysis.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics to assess its potential as an alternative treatment for resistant bacterial strains. Results showed comparable or superior efficacy against certain strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties depend on:

- Pyridazine core modifications : Substitution at positions 3 and 4.

- Thioether vs.

- Aromatic substituents : Fluorobenzyl and thiophenyl groups influence electronic and steric properties.

Key comparisons are summarized below:

Physicochemical Properties

- Lipophilicity : Thioether linkages (e.g., benzylthio) increase logP values compared to ethers, improving membrane permeability.

- Melting Points : Pyridazine-thioacetamides typically exhibit melting points between 130–170°C, influenced by substituent bulk (e.g., 5j: 265°C due to methylenedioxybenzothiazole) .

- Synthetic Yields : Fluorobenzyl derivatives are often synthesized in moderate-to-high yields (70–88%) via nucleophilic substitution or coupling reactions .

Key Research Findings

SAR Highlights

- Fluorine Position : 4-Fluorobenzyl groups improve enzyme binding (e.g., hCA inhibition) compared to 2- or 3-fluoro analogs .

- Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., 5j) show superior anticonvulsant activity over purely aromatic systems, likely due to enhanced π-π stacking with neuronal targets .

- Heterocyclic Cores : Pyridazine derivatives exhibit broader bioactivity (e.g., enzyme inhibition, anticonvulsant effects) than thiadiazole or triazole analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Thioether formation between 4-fluorobenzyl mercaptan and 6-chloropyridazine under basic conditions (e.g., K₂CO₃ in DMF, 80°C) to install the 4-fluorobenzylthio group .

- Step 2 : Acetamide coupling via nucleophilic substitution using 2-(thiophen-2-yl)acetic acid chloride in dichloromethane with triethylamine as a catalyst .

- Critical Conditions : Solvent choice (polar aprotic solvents enhance reaction rates), temperature control (60–80°C for amide bond formation), and purification via silica gel chromatography (ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are essential for characterizing the compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H NMR : Look for aromatic protons in the pyridazine (δ 8.1–8.5 ppm), thiophene (δ 7.2–7.5 ppm), and 4-fluorobenzyl (δ 7.0–7.3 ppm) moieties. The thioether methylene (SCH₂) appears as a singlet at δ 4.2–4.5 ppm .

- 13C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and sulfur-bearing carbons (C-S) at δ 35–45 ppm .

- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z 388.4 (calculated for C₁₈H₁₄FN₃OS₂) .

Q. What are the recommended protocols for assessing the compound's stability under various pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1 week. Use TLC (silica gel, ethyl acetate) to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound's structural confirmation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can confirm the thiophene-acetamide linkage .

- X-ray Crystallography : If crystalline, compare experimental bond lengths/angles with density functional theory (DFT) calculations to validate geometry .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyridazine-thioether analogs) from PubChem or prior studies .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound against specific enzyme targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with chlorobenzyl or methoxybenzyl) to assess impact on activity .

- Bioactivity Assays : Test analogs against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase assays. Correlate IC₅₀ values with structural features .

- Molecular Docking : Use AutoDock Vina to predict binding modes. Focus on hydrogen bonding (e.g., acetamide carbonyl with kinase active site) and hydrophobic interactions (thiophene/fluorobenzyl groups) .

Q. How can contradictory findings regarding the compound's biological activity across different cell lines be systematically addressed?

- Methodological Answer :

- Reproducibility Checks : Repeat assays in triplicate using authenticated cell lines (e.g., via STR profiling) .

- Dose-Response Analysis : Test a wider concentration range (1 nM–100 μM) to identify off-target effects at higher doses .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in discrepant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.